molecular formula C18H21N5S B5816762 3-[(4-methylpiperazin-1-yl)methyl]-4-naphthalen-2-yl-1H-1,2,4-triazole-5-thione

3-[(4-methylpiperazin-1-yl)methyl]-4-naphthalen-2-yl-1H-1,2,4-triazole-5-thione

Cat. No.: B5816762
M. Wt: 339.5 g/mol
InChI Key: ZOVOTBIGSJDDOY-UHFFFAOYSA-N
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Description

3-[(4-methylpiperazin-1-yl)methyl]-4-naphthalen-2-yl-1H-1,2,4-triazole-5-thione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, a naphthalene moiety, and a piperazine derivative, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methylpiperazin-1-yl)methyl]-4-naphthalen-2-yl-1H-1,2,4-triazole-5-thione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-naphthalen-2-yl-1H-1,2,4-triazole-5-thione with 4-methylpiperazine in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

3-[(4-methylpiperazin-1-yl)methyl]-4-naphthalen-2-yl-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions to proceed efficiently:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-[(4-methylpiperazin-1-yl)methyl]-4-naphthalen-2-yl-1H-1,2,4-triazole-5-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-methylpiperazin-1-yl)methyl]-4-naphthalen-2-yl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-methylpiperazin-1-yl)methyl]-4-naphthalen-2-yl-1H-1,2,4-triazole-5-thione stands out due to its unique combination of a triazole ring, naphthalene moiety, and piperazine derivative. This structural diversity allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

3-[(4-methylpiperazin-1-yl)methyl]-4-naphthalen-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5S/c1-21-8-10-22(11-9-21)13-17-19-20-18(24)23(17)16-7-6-14-4-2-3-5-15(14)12-16/h2-7,12H,8-11,13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVOTBIGSJDDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=NNC(=S)N2C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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